N-(4,6-Diethylpyridin-2-yl)acetamide
Description
N-(4,6-Diethylpyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with diethyl groups at the 4- and 6-positions. Acetamide derivatives are critical intermediates in medicinal chemistry, often serving as precursors for biologically active molecules due to their versatility in forming hydrogen bonds and their metabolic stability . This analysis focuses on comparisons with structurally related compounds to infer its characteristics.
Properties
CAS No. |
185417-61-2 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(4,6-diethylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-4-9-6-10(5-2)13-11(7-9)12-8(3)14/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
NVEQXBJGDSIMSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)NC(=O)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diethylpyridin-2-yl)acetamide typically involves the reaction of 4,6-diethyl-2-aminopyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4,6-diethyl-2-aminopyridine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Diethylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethyl groups on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(4,6-Diethylpyridin-2-yl)ethylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-Diethylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(4,6-Diethylpyridin-2-yl)acetamide and its analogs:
Substituent Effects on Physicochemical Properties
- Diethyl vs. Methyl/Methoxy Groups : The diethyl substituents in this compound confer greater lipophilicity compared to methyl or methoxy groups in analogs like N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide . This could enhance membrane permeability but reduce aqueous solubility.
- Electron-Donating vs. Electron-Withdrawing Groups: Diethyl groups are electron-donating, contrasting with the electron-withdrawing cyano group in 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide . Such differences influence reactivity and binding interactions in biological systems.
Metabolic Stability and Reactivity
- Metabolic Pathways : Acetamide derivatives often undergo conjugation or oxidation. For example, methazolamide metabolites include glutathione and cysteine conjugates . The diethyl groups in this compound may slow oxidative metabolism compared to methyl-substituted analogs.
Crystallographic and Structural Insights
- Planarity and Packing: Analogs like 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide exhibit coplanar non-hydrogen atoms, facilitating tight crystal packing .
- SHELX Refinement : Structural studies of analogs frequently employ SHELX software for refinement, ensuring high precision in bond-length and angle measurements (e.g., R-factor = 0.047 in ) .
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